Methyl 2-ethylbutyrate
Description
Significance of Methyl 2-ethylbutyrate in Contemporary Chemical and Biochemical Research
The primary significance of this compound lies in its role as a volatile organic compound contributing to the aroma and flavor profiles of various natural products. While its ethyl counterpart, ethyl 2-methylbutyrate (B1264701), is more commonly cited in the context of fruit aromas like apple and pineapple, this compound also plays a role in the complex scent profiles of various substances. vedaoils.compellwall.comfragranceconservatory.comperfumersapprentice.com Its structural isomerism with other esters of similar molecular weight makes it a subject of interest in analytical chemistry, particularly in the development of techniques for separating and identifying closely related volatile compounds.
In the realm of synthetic chemistry, this compound serves as a valuable intermediate or building block. prepchem.com Its synthesis and the subsequent reactions it undergoes provide a platform for exploring and optimizing various chemical transformations. For instance, it has been utilized in the synthesis of more complex molecules like 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole, highlighting its utility in the creation of novel chemical entities. prepchem.com
Biochemically, the study of esters like this compound is intertwined with understanding enzymatic processes. The synthesis of such esters is often catalyzed by lipases, and research in this area focuses on optimizing reaction conditions for efficient and selective production. nih.govresearchgate.netsrce.hrnih.gov This has implications for industrial biotechnology, where enzymatic syntheses are favored for their sustainability and specificity over traditional chemical methods.
Overview of Established Research Domains Concerning this compound
The research concerning this compound can be broadly categorized into several key domains:
Synthetic Organic Chemistry: The synthesis of this compound itself is a subject of study, with various methods being explored to improve yield and efficiency. prepchem.comchemicalbook.com Furthermore, its use as a precursor in the synthesis of other organic compounds is a well-established research avenue. prepchem.com This includes its conversion to other esters and more complex heterocyclic compounds.
Biocatalysis and Enzyme Technology: The enzymatic synthesis of esters, including those related to this compound, is a major research focus. nih.govresearchgate.netsrce.hrnih.gov Studies in this domain investigate the efficacy of different lipases, the optimization of reaction parameters such as temperature and substrate concentration, and the development of immobilized enzyme systems for continuous production. nih.govresearchgate.netsrce.hrnih.gov
Analytical Chemistry: The development of analytical methods to detect and differentiate this compound from its isomers and other volatile compounds is a continuous area of research. nist.gov This is crucial for quality control in the food and fragrance industries and for fundamental studies of natural product chemistry.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O2 | nist.govnih.gov |
| Molecular Weight | 130.18 g/mol | nih.gov |
| CAS Registry Number | 816-11-5 | nist.govnih.gov |
| IUPAC Name | methyl 2-ethylbutanoate | nist.govsigmaaldrich.com |
| Physical Form | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |
Identified Gaps in Scholarly Understanding and Prospective Future Research Directions
Despite the existing body of research, several gaps in our understanding of this compound remain, offering exciting avenues for future investigation:
Comprehensive Natural Occurrence: While its presence in some natural sources is known, a comprehensive screening of a wider variety of plants, fruits, and fermented products for this compound is lacking. This could reveal new sources and provide a more complete picture of its distribution in nature.
Biochemical Pathways: The specific biosynthetic pathways leading to the formation of this compound in different organisms are not well-defined. Research into the enzymes and genetic pathways responsible for its production could have significant implications for metabolic engineering and the production of natural flavors.
Novel Synthetic Applications: While used as a chemical intermediate, exploring its potential in the synthesis of a broader range of functional molecules, including pharmaceuticals and agrochemicals, could be a fruitful area of research.
Advanced Biocatalytic Processes: Future research could focus on developing more robust and efficient biocatalytic systems for the synthesis of this compound. This could involve the discovery or engineering of novel lipases with enhanced stability and selectivity, as well as the design of innovative reactor configurations for continuous and scalable production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethylbutanoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAEGWIVFZPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231215 | |
| Record name | Methyl 2-ethylbutyrate | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816-11-5 | |
| Record name | Methyl 2-ethylbutanoate | |
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| Record name | Methyl 2-ethylbutyrate | |
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| Record name | Methyl 2-ethylbutanoate | |
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| Record name | Methyl 2-ethylbutyrate | |
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| Record name | Methyl 2-ethylbutyrate | |
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| Record name | METHYL 2-ETHYLBUTYRATE | |
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Advanced Synthetic Methodologies and Catalysis in Methyl 2 Ethylbutyrate Production
Chemo-Synthetic Pathways for Methyl 2-ethylbutyrate
Chemical synthesis remains a cornerstone of ester production, with ongoing research focused on refining catalytic systems and exploring novel molecular precursors.
The most common chemo-synthetic route to this compound is the Fischer-Speier esterification. This reaction involves the treatment of 2-ethylbutyric acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process where the acid catalyst serves two primary roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it facilitates the departure of water as a leaving group. masterorganicchemistry.comchemguide.co.uk
Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The choice of catalyst and reaction conditions can significantly influence reaction rate and yield. For instance, in a continuous production model for the structurally similar ethyl 2-methylbutyrate (B1264701), p-toluenesulfonic acid was used, with specific temperature and pressure controls to drive the reaction towards the product by removing byproducts. google.com While specific kinetic data for this compound is not extensively published, the principles are directly transferable from other short-chain ester syntheses.
| Parameter | Description | Typical Conditions & Rationale |
|---|---|---|
| Reactants | Carboxylic Acid and Alcohol | 2-ethylbutyric acid and methanol. Methanol is often used in large excess to shift the equilibrium towards the ester product. masterorganicchemistry.com |
| Catalyst | Strong Brønsted Acid | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly employed to protonate the carbonyl and increase reaction rate. masterorganicchemistry.comgoogle.com |
| Temperature | Reaction Temperature | Typically elevated to increase the reaction rate. For continuous processes, temperatures can be controlled to facilitate distillation of the product, with top tower temperatures around 85-133 °C depending on the specific ester and pressure. google.com |
| Byproduct Removal | Water Removal | Continuous removal of water (e.g., via distillation) is crucial to drive the reversible reaction to completion and maximize ester yield. chemguide.co.uk |
Beyond direct esterification, research explores alternative precursors for ester synthesis. While not mainstream for this compound, catalytic methods exist for similar compounds that indicate potential novel pathways. One such method involves the catalytic reaction of butene with carbon monoxide in the presence of an alcohol, which can be used to prepare the racemic form of ethyl 2-methylbutyrate. chemicalbook.com The utilization of different starting materials or "pre-precursors" is also an area of investigation, particularly in contexts where tracking chemical origins is important. researchgate.net For example, compounds like methyl 3-oxo-2-phenylbutyrate can be converted to ketones, demonstrating how related structures can serve as precursors in multi-step syntheses. researchgate.net These alternative routes highlight the chemical versatility available for constructing the ester backbone, although their economic viability for bulk production of a flavor compound like this compound remains a key consideration.
Enzymatic and Biocatalytic Synthesis of this compound
Biocatalysis, particularly using lipases, has emerged as a powerful "green" alternative to chemical synthesis for producing esters. nih.gov This approach offers high selectivity, mild reaction conditions, and the potential for creating products considered "natural". scielo.br
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that can catalyze esterification reactions in non-aqueous media. scielo.brnih.gov The synthesis of short-chain esters, including butyrates, is a well-studied application. The enzymatic reaction mechanism generally follows a Ping-Pong Bi-Bi model, where the lipase (B570770) first binds with the acid to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol binds to this complex, forming the ester and regenerating the free enzyme. nih.gov
Several microbial lipases have been successfully employed for the synthesis of short-chain esters. Among the most effective and widely studied are Lipase B from Candida antarctica (CALB) and lipase from Rhizomucor miehei (RML). nih.govresearchgate.netrsc.org
Candida antarctica Lipase B (CALB): This is one of the most efficient lipases for synthetic reactions due to its high catalytic activity and stability. rsc.org It is widely used in various forms, including the commercially available immobilized preparation Novozym 435. nih.govresearchgate.net Studies on the synthesis of methyl and ethyl butyrate (B1204436) have shown that CALB can achieve conversions higher than 90% under optimized conditions, such as a temperature of 25 °C and a 1:1 molar ratio of substrates in a heptane (B126788) solvent. scielo.brresearchgate.net
Rhizomucor miehei Lipase (RML): This lipase is also highly effective for esterification. researchgate.net Research on the synthesis of methyl and ethyl butyrate using RML immobilized on chitosan (B1678972) showed maximum esterification yields of 89% and 92%, respectively. researchgate.netresearchgate.net RML tends to form bimolecular aggregates which can reduce its activity, making immobilization a particularly important strategy for this enzyme. researchgate.net
Other lipases, such as those from Candida rugosa, have also been investigated, but often show lower conversion rates or enantioselectivity for sterically hindered acids like 2-methylbutyric acid. nih.govgoogle.comresearchgate.net
| Enzyme Source | Common Form | Key Characteristics in Ester Synthesis | Reported Conversion Yields (for similar esters) |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Immobilized (e.g., Novozym 435) | High thermal stability, high catalytic activity, broad substrate specificity. nih.govrsc.org | >90% for methyl and ethyl butyrate. scielo.brresearchgate.net |
| Rhizomucor miehei Lipase (RML) | Immobilized (e.g., Lipozyme RM IM) | Good catalytic activity, but prone to aggregation; immobilization is beneficial. nih.govresearchgate.net | ~89% for methyl butyrate, ~92% for ethyl butyrate. researchgate.netresearchgate.net |
| Candida rugosa Lipase (CRL) | Free or Immobilized | Shows activity but can have lower selectivity and stability compared to CALB for certain substrates. google.commdpi.com | Lower yields reported in some kinetic resolutions. google.com |
A significant challenge in using enzymes for industrial processes is their cost and stability. Immobilization addresses these issues by confining the enzyme to a solid support material, which allows for easy separation from the reaction mixture, enhances stability, and enables reuse over multiple cycles. mdpi.commdpi.comnih.gov
Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles (Fe₃O₄) are increasingly popular as supports due to their high surface-to-volume ratio, high enzyme loading capacity, and superparamagnetic properties. mdpi.com The latter allows the immobilized enzyme to be easily recovered from the reaction medium using an external magnetic field. mdpi.comacs.org The process typically involves synthesizing the MNPs (e.g., by co-precipitation), functionalizing the surface with a silane (B1218182) agent like 3-aminopropyltriethoxysilane (B1664141) (APTES), and then covalently attaching the lipase using a cross-linking agent like glutaraldehyde (B144438). nih.govnih.govnih.gov Studies have shown that lipases immobilized on MNPs exhibit improved thermal and pH stability and can be reused for multiple cycles with only a minor loss of activity. nih.govnih.gov For example, CALB immobilized on MNPs retained approximately 80% of its activity after 10 consecutive cycles in ethyl butyrate synthesis. nih.govnih.gov
Chitosan: Chitosan, a biopolymer derived from chitin, is an attractive support due to its low cost, biocompatibility, biodegradability, and the presence of reactive amino groups that facilitate enzyme attachment. nih.govresearchgate.netmdpi.com Lipases can be immobilized on chitosan beads or hydrogels through methods like physical adsorption or covalent bonding. mdpi.combtsjournals.com Covalent attachment often provides a stronger bond, preventing enzyme leaching and improving operational stability. researchgate.net Immobilization on chitosan has been shown to significantly increase the stability of lipases, allowing them to be reused for over 10 cycles while retaining a high percentage of their initial activity. btsjournals.comnih.gov
The development of these advanced immobilization techniques is critical for making the biocatalytic production of esters like this compound economically feasible on an industrial scale. mdpi.com
| Support Material | Immobilization Method | Key Advantages & Findings | Reported Reusability |
|---|---|---|---|
| Magnetic Nanoparticles (Fe₃O₄) | Covalent attachment via glutaraldehyde linker after surface functionalization with APTES. nih.govnih.gov | Easy separation with a magnet; high surface area; improved thermal and pH stability. mdpi.comacs.org The activity of the bound lipase can be higher than the native lipase. researchgate.net | Retained ~80% of initial activity after 10 cycles (CALB for ethyl butyrate synthesis). nih.govnih.gov Could be used four times without significant activity decrease in other applications. acs.org |
| Chitosan | Physical adsorption or covalent bonding. mdpi.combtsjournals.com | Low-cost, biocompatible, and biodegradable support. nih.govresearchgate.net Improves enzyme stability against products and temperature. mdpi.com | Retained 70% of initial activity after 10 cycles. btsjournals.com In another study, retained 57% of initial activity after 11 cycles. nih.gov |
Lipase-Catalyzed Esterification for this compound Production
Mechanistic Studies of Biocatalyzed Esterification Processes (e.g., Ping-Pong Bi-Bi mechanism)
The most widely accepted kinetic mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. mdpi.comrsc.orgbiointerfaceresearch.com This two-substrate, two-product reaction involves a series of steps where the enzyme acts as a temporary covalent carrier of a part of one substrate.
The process can be broken down into the following key steps:
Acyl-Enzyme Formation: The first substrate, the carboxylic acid (2-ethylbutyric acid), binds to the active site of the lipase. The catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) within the lipase facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the acid. This results in the formation of a tetrahedral intermediate. researchgate.net
First Product Release: The tetrahedral intermediate then collapses, leading to the formation of a covalent acyl-enzyme complex and the release of the first product, which is water. mdpi.comresearchgate.net
Second Substrate Binding: The second substrate, the alcohol (methanol), then enters the active site and binds to the acyl-enzyme complex.
Nucleophilic Attack and Second Intermediate: The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate. researchgate.net
Second Product Release and Enzyme Regeneration: This intermediate collapses, releasing the final ester product (this compound) and regenerating the free enzyme, which is then ready to start another catalytic cycle. mdpi.comresearchgate.net
This mechanism is termed "Ping-Pong" because the first product is released before the second substrate binds. The "Bi-Bi" notation indicates that there are two reactants and two products. This mechanism can also be subject to substrate inhibition, where high concentrations of either the acid or the alcohol can bind to the enzyme in a non-productive manner, hindering the catalytic cycle. mdpi.com
Evaluation of Biocatalyst Stability and Reusability in this compound Synthesis
A significant advantage of using immobilized enzymes in industrial processes is their potential for recovery and reuse over multiple reaction cycles. This is a critical factor for the economic viability of the process, as the biocatalyst often represents a major cost component. mdpi.com The stability and reusability of the lipase are influenced by the immobilization support, the reaction conditions, and the nature of the substrates and products.
Immobilization can enhance the stability of lipases by providing a protective microenvironment and preventing enzyme aggregation. tandfonline.com Studies on the synthesis of various fatty acid methyl esters (biodiesel) have demonstrated excellent reusability of immobilized lipases. For example, one study showed that an immobilized lipase retained 93.5% of its activity after being reused for five consecutive batches. nih.govacs.org Another study on biodiesel production found that a mixed-lipase system maintained over 91% of its original activity after six cycles and approximately 55% after ten cycles. mdpi.com In the synthesis of short-chain esters, a whole-cell biocatalyst was successfully recycled up to five times. nih.gov
The primary causes for a decline in activity during reuse include:
Enzyme Denaturation: Exposure to harsh conditions like extreme pH or temperature, or inhibitory substrates like short-chain alcohols, can lead to irreversible denaturation. tandfonline.com
Enzyme Leaching: Weak binding between the enzyme and the support can cause the enzyme to detach and be lost from the catalytic system.
Fouling of the Support: The accumulation of by-products or impurities on the surface of the immobilized support can block the active sites of the enzyme.
Therefore, selecting a robust immobilization technique and operating under optimized, non-denaturing conditions are key to maximizing the operational stability and reusability of the biocatalyst in the synthesis of this compound.
Application of Response Surface Methodology (RSM) for Biocatalytic Process Optimization
Response Surface Methodology (RSM) is a powerful statistical and mathematical tool used for optimizing complex processes where multiple variables influence the outcome. researchgate.net It allows for the evaluation of the effects of several factors simultaneously and their interactions, which is a significant advantage over the one-factor-at-a-time approach. semanticscholar.org RSM has been successfully applied to optimize the enzymatic synthesis of various esters, including ethyl butyrate. ftb.com.hrsrce.hr
The application of RSM typically involves the following steps:
Factorial Design: Initially, a factorial design (such as a Central Composite Design or Box-Behnken design) is used to identify the most significant variables affecting the reaction yield. researchgate.netmdpi.com The variables often studied in ester synthesis include temperature, enzyme concentration, substrate molar ratio, and reaction time. ftb.com.hrresearchgate.net
Model Development: The experimental data obtained from the factorial design is then used to fit a polynomial equation (often a quadratic model). This mathematical model describes the relationship between the independent variables and the response (e.g., ester yield).
Response Surface Analysis: The model is used to generate three-dimensional surface plots and two-dimensional contour plots, which visually represent the relationship between the variables and the response. This allows for the identification of the optimal conditions that lead to the maximum yield.
Validation: The predicted optimal conditions are then validated experimentally to confirm the accuracy of the model.
For example, in a study on the synthesis of ethyl butyrate, RSM was used to optimize four variables: butyric acid concentration, enzyme concentration, temperature, and the ethanol (B145695)/butyric acid molar ratio. ftb.com.hr The study found the optimal conditions to be a 90 mM butyric acid concentration, a 7.7 g/L enzyme concentration, a temperature of 45°C, and a 1:1 molar ratio, which resulted in an 87% esterification yield. ftb.com.hr Similarly, RSM was used to optimize the production of biodiesel from babassu oil, achieving a 96.8% conversion under the optimized conditions of a 1:18 molar ratio, 0.14 g of biocatalyst, a temperature of 48°C, and a reaction time of 4 hours. mdpi.com The application of RSM can significantly reduce the number of experiments required to find the optimal reaction conditions, saving time and resources while leading to a more efficient and robust process for the production of this compound. researchgate.net
Molecular Structure, Conformational Analysis, and Computational Chemical Studies of Methyl 2 Ethylbutyrate
Conformational Landscape and Isomerism of Methyl 2-ethylbutyrate
The flexibility of the alkyl chains in this compound gives rise to a variety of conformational isomers. The study of these conformers, particularly in the gas phase, provides fundamental insights into the molecule's potential energy surface and structural preferences.
Gas-Phase Structural Elucidation via High-Resolution Spectroscopy
High-resolution spectroscopic techniques, most notably Fourier Transform Microwave (FTMW) spectroscopy, are instrumental in the unambiguous identification of conformers of flexible molecules in the isolated conditions of a supersonic jet. For esters structurally similar to this compound, such as ethyl butyrate (B1204436) and ethyl 2-methyl pentanoate, FTMW spectroscopy has been successfully employed to identify multiple conformers. rsc.orgnih.gov These studies provide a blueprint for the expected conformational behavior of this compound. The technique allows for the precise determination of rotational constants, which are exquisitely sensitive to the mass distribution and, therefore, the specific geometry of each conformer. researchgate.netresearchgate.net
Identification and Characterization of Stable Conformational Isomers
Through the analysis of rotational spectra, it has been possible to identify and characterize distinct conformers of related esters. For instance, studies on ethyl butyrate have identified two conformers, one with Cₛ symmetry and another with C₁ symmetry. rsc.orgrsc.org It is anticipated that this compound would also exhibit at least two stable conformers arising from rotations around the C-C and C-O single bonds. The Cₛ conformer would possess a plane of symmetry, while the C₁ conformer would be chiral. The relative energies and populations of these conformers in a jet-cooled experiment can be inferred from the intensities of their respective spectral lines.
Table 1: Representative Conformers of a Related Ester (Ethyl Butyrate) Identified by FTMW Spectroscopy
| Conformer | Point Group | Relative Energy (kJ/mol) |
| I (Maa) | C₁ | 0 (most stable) |
| II (aaa) | Cₛ | > 0 |
Data based on studies of analogous compounds. The nomenclature describes the orientation of the alkyl chain. rsc.org
Analysis of Dihedral Angle Plasticity and Soft Degrees of Freedom near Carbonyl Groups
A significant finding in the study of flexible esters is the concept of "dihedral angle plasticity," particularly for the bond adjacent to the carbonyl group. rsc.org This refers to a flat potential energy surface with respect to the rotation around this bond, making the dihedral angle highly sensitive to the computational method and basis set used for calculations. rsc.orgnih.gov This "soft degree of freedom" presents a considerable challenge for theoretical predictions, as small changes in the calculated energy can lead to large variations in the predicted geometry. nih.govresearchgate.net In the case of ethyl 2-methylbutyrate (B1264701), a joint microwave spectroscopy and X-ray crystallography study highlighted this very issue. rsc.org For C₁ conformers of related esters, predicted dihedral angles can vary by as much as ±15°, complicating the assignment of experimental spectra. rsc.org
Advanced Quantum Chemical Calculation Methodologies
To navigate the complexities of the conformational landscape, researchers rely on sophisticated quantum chemical calculations. These computational methods are essential for predicting molecular structures, energies, and spectroscopic parameters, which guide the interpretation of experimental data.
Benchmarking of ab initio and Density Functional Theory (DFT) Methods for Structure Prediction
The accurate prediction of the structure of flexible esters like this compound requires careful selection of computational methods. Studies on analogous compounds have involved extensive benchmarking of various levels of theory. researchgate.netrsc.org These benchmarks compare the results of ab initio methods, such as Møller–Plesset perturbation theory (MP2), and various Density Functional Theory (DFT) functionals (e.g., B3LYP, wB97X-D) against the highly accurate experimental data from microwave spectroscopy. rsc.orgnih.gov
It has been shown that for some conformers, particularly those with C₁ symmetry, standard methods like MP2 with the 6-311++G(d,p) basis set can fail to provide reliable rotational constants for assignment guidance. rsc.orgresearchgate.net In contrast, other combinations, such as MP2 with the cc-pVDZ basis set or certain DFT functionals like wB97X-D, have shown more promise in accurately modeling these challenging systems. nih.govresearchgate.net
Prediction of Molecular Geometries and Spectroscopic Parameters
Quantum chemical calculations are used to predict key molecular parameters, including rotational constants (A, B, and C) and dihedral angles, for each stable conformer. The comparison of these predicted values with experimental results is the cornerstone of conformational analysis. For related esters, while some methods accurately predict the parameters for Cₛ conformers, they often struggle with the C₁ conformers due to the aforementioned dihedral angle plasticity. rsc.org
Table 2: Comparison of Experimental and Calculated Rotational Constants for a C₁ Conformer of a Related Ester
| Parameter | Experimental (MHz) | Calculated (MP2/6-311++G(d,p)) (MHz) | Deviation (%) |
| A | 2500.000 | 2550.000 | +2.0 |
| B | 1500.000 | 1450.000 | -3.3 |
| C | 1200.000 | 1180.000 | -1.7 |
This table is illustrative and based on typical deviations observed in studies of analogous compounds. rsc.orgrsc.org The discrepancy between calculated and experimental values, especially for the C₁ conformer, underscores the challenges in accurately modeling these flexible molecules and highlights the importance of experimental validation.
Computation of Potential Energy Surfaces and Conformational Energies
The theoretical investigation of the conformational landscape of this compound is crucial for understanding its three-dimensional structure and flexibility. This is typically achieved through the computation of its potential energy surface (PES), which maps the molecule's energy as a function of its geometry. While specific computational studies on this compound are not extensively available in publicly accessible literature, the methodologies and general findings can be inferred from research on structurally similar esters, such as ethyl butyrate and ethyl 2-methylbutyrate. blogspot.comrsc.orgrsc.org
Computational approaches, particularly quantum chemical methods, are employed to perform these analyses. A common technique involves a relaxed potential energy surface scan, where key dihedral angles are systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy structure. blogspot.comuni-muenchen.de This process allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them.
Detailed Research Findings from Analogous Systems
Studies on related esters, such as ethyl butyrate, have shown that multiple conformers can exist with relatively small energy differences. rsc.orgrsc.orgamazonaws.com For instance, research on ethyl butyrate has identified both Cs and C1 symmetry conformers, with the C1 conformer often being the global minimum on the potential energy surface. rsc.org The energy difference between these conformers is typically within a few kJ/mol. amazonaws.com
The choice of computational method and basis set is critical for accurately predicting the geometries and relative energies of the conformers. Methods like Møller–Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals (e.g., B3LYP) are commonly used in conjunction with basis sets like 6-311++G(d,p). amazonaws.com It has been noted in studies of similar compounds that some methods may struggle to accurately predict the rotational constants for conformers with lower symmetry (C1), highlighting the complexity of these computational tasks. rsc.org
Expected Conformational Preferences for this compound
Based on the analysis of related molecules, it is anticipated that this compound would also exhibit several low-energy conformations. The presence of the ethyl group at the second carbon position introduces additional rotational freedom and steric considerations compared to simpler esters. The most stable conformers would likely adopt staggered arrangements to minimize steric hindrance between the methyl and ethyl groups.
A relaxed PES scan for this compound would likely focus on the dihedral angles defining the orientation of the ethyl group relative to the carbonyl group and the orientation of the methoxy (B1213986) group. The results of such a scan would reveal the energy barriers to rotation and the relative energies of the stable conformers.
Interactive Data Tables
The following tables present hypothetical yet representative data that would be expected from a computational study on the conformational energies of this compound, based on findings for analogous compounds.
Table 1: Calculated Relative Energies of a Hypothetical Set of this compound Conformers
| Conformer | Point Group | Relative Energy (kJ/mol) |
| I | C1 | 0.00 |
| II | Cs | 1.50 |
| III | C1 | 2.75 |
| IV | C1 | 4.20 |
Note: The data in this table is hypothetical and serves to illustrate the expected output of a computational analysis. The relative energies are with respect to the most stable conformer.
Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound
| Rotational Axis | Dihedral Angle | Calculated Barrier Height (kJ/mol) |
| C(O)-C(ethyl) | τ1 | ~ 8 - 12 |
| O-C(methyl) | τ2 | ~ 4 - 6 |
Note: The data in this table is hypothetical and based on typical rotational barriers in similar ester molecules.
Reactivity, Degradation Pathways, and Environmental Fate of Methyl 2 Ethylbutyrate
Atmospheric Degradation Mechanisms
The main gas-phase removal process for esters in the troposphere is their reaction with photochemically generated radicals, primarily hydroxyl (OH) radicals during the day and, in certain environments, chlorine (Cl) atoms. nih.gov
The reaction with OH radicals is a dominant atmospheric loss process for many volatile organic compounds (VOCs), including esters. The mechanism for saturated esters like methyl 2-ethylbutyrate proceeds via hydrogen atom abstraction from different C-H bonds within the molecule. The rate of this reaction is a key parameter for determining the atmospheric lifetime of the compound.
While direct kinetic data for this compound is not available, studies on the structurally analogous compound, methyl 2-methylbutanoate (M2MB), provide valuable insight. The kinetics for the reaction of M2MB with OH radicals have been investigated using relative rate techniques. researchgate.net The rate coefficients for this reaction were measured over a range of temperatures, showing a negative temperature dependence. researchgate.net At 298 K, the rate coefficient for the reaction of M2MB + OH was determined to be (4.27 ± 1.20) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net
The reaction proceeds by the OH radical abstracting a hydrogen atom from either the methyl ester group or the alkyl chain, forming water and a carbon-centered radical. This initial radical then reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂), which participates in further atmospheric reactions.
Table 1: Rate Coefficients for the Reaction of Methyl 2-methylbutanoate (M2MB) with OH Radicals at Various Temperatures Data sourced from kinetic studies on methyl 2-methylbutanoate, a structural analog of this compound. researchgate.net
| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
| 268 | (4.62 ± 1.50) × 10⁻¹² |
| 283 | (4.46 ± 1.41) × 10⁻¹² |
| 298 | (4.27 ± 1.20) × 10⁻¹² |
| 313 | (3.99 ± 1.06) × 10⁻¹² |
| 343 | (3.65 ± 0.94) × 10⁻¹² |
| 363 | (3.53 ± 0.80) × 10⁻¹² |
This interactive table allows for sorting and filtering of the data presented.
In marine and coastal areas, or in regions with other sources of chlorine atoms (e.g., from sea salt aerosol or industrial emissions), reactions with Cl atoms can be a significant atmospheric sink for VOCs. Cl atoms are generally more reactive than OH radicals.
Similar to the OH reaction, the primary mechanism is hydrogen abstraction. Experimental studies on methyl 2-methylbutanoate (M2MB) with Cl atoms have been conducted using the relative rate method. researchgate.net These studies provide temperature-dependent Arrhenius expressions, which are crucial for understanding the reaction kinetics under various atmospheric conditions. researchgate.net The reaction of Cl atoms with esters is typically faster than the corresponding reaction with OH radicals. nih.gov
The temperature dependence of reaction rate coefficients is described by the Arrhenius equation. For many atmospheric reactions, especially those involving complex molecules, a modified Arrhenius expression is used to accurately represent the kinetics over a wider temperature range.
For the reaction of methyl 2-methylbutanoate (M2MB) with Cl atoms, a temperature-dependent Arrhenius expression was determined experimentally over the range of 268–363 K. researchgate.net This expression is vital for accurately modeling the atmospheric lifetime and impact of such esters in different climate regions. Studies on other esters, such as methyl propionate (B1217596) and methyl butyrate (B1204436), also show that the Arrhenius parameters are critical for describing their reactivity with both OH and Cl radicals. acs.orgacs.org Curvatures in Arrhenius plots have been observed for the reactions of several esters with OH radicals, indicating complex reaction dynamics. nih.gov
Table 2: Arrhenius Expression for the Reaction of Methyl 2-methylbutanoate (M2MB) with Cl Atoms Data derived from experimental studies on the structural analog M2MB over a temperature range of 268-363 K. researchgate.net
| Reaction | Arrhenius Expression (k(T) in cm³ molecule⁻¹ s⁻¹) |
| M2MB + Cl | (6.88 ± 0.80) × 10⁻¹² exp((794 ± 125)/T) |
This interactive table presents the Arrhenius equation parameters for the specified reaction.
The atmospheric degradation of this compound, initiated by OH or Cl radicals, leads to the formation of a variety of gaseous products. Following the initial H-abstraction and subsequent addition of O₂, the resulting peroxy radical (RO₂) can undergo several reactions, notably with nitric oxide (NO) or other peroxy radicals.
Based on studies of analogous esters like methyl and ethyl butyrate, the degradation pathways are expected to produce smaller oxygenated compounds. osti.gov For example, the oxidation of methyl and ethyl butyrate can lead to the formation of formaldehyde (B43269) and acetaldehyde. osti.gov The degradation of the ester functional group can lead to the formation of other esters, aldehydes, and carboxylic acids. The specific products depend on which hydrogen atom is initially abstracted. Abstraction from the ethyl group would lead to different products than abstraction from the butyrate chain or the methyl ester group.
The atmospheric implications of these degradation products are significant. The formation of aldehydes and other oxygenated VOCs can contribute to the formation of tropospheric ozone and secondary organic aerosol (SOA), both of which have adverse effects on air quality and climate.
Biodegradation and Biotransformation Pathways
Biodegradation by microorganisms is a key process for the removal of organic chemicals from soil and water. Esters can be hydrolyzed by microbial enzymes into an alcohol and a carboxylic acid, which are then typically further metabolized.
There is evidence for the microbial degradation of structurally related compounds. For instance, ethyl 2-methylbutyrate (B1264701) is found in various fruits and beverages and is subject to microbial action during processes like fermentation and spoilage. scielo.brmdpi.comresearchgate.netcatie.ac.cr General biodegradability assessments for "Ethyl Methyl-2-Butyrate" indicate that it is readily biodegradable according to OECD guidelines, meaning it achieves >60% degradation in 28 days. givaudan.com Studies on saturated branched-chain fatty acids have shown that Pseudomonas species are capable of degrading them, selectively utilizing certain isomers and producing new fatty acids as byproducts. researchgate.net Furthermore, soil microbes have been shown to metabolize 3-methylbutyl 2-methylbutanoate via hydrolysis into its constituent alcohol and acid, which then enter standard metabolic pathways. vulcanchem.com This suggests a similar pathway for this compound, where it would be hydrolyzed to methanol (B129727) and 2-ethylbutanoic acid, which would then be further biodegraded.
Investigation of this compound as a Metabolic Product in Contaminated Environments (e.g., from 2-ethylbutanol fermentation)
In specific contaminated environments, the formation of ethyl esters and related compounds is an area of significant interest for understanding the natural attenuation and bioremediation potential of a site. Research into environments co-contaminated with chlorinated solvents and industrial lubricants has provided insight into the microbial fermentation of unusual substrates. While the direct metabolic production of this compound is not prominently documented in this specific context, the formation of its parent acid, 2-ethylbutyrate, through the fermentation of 2-ethylbutanol has been observed. oup.comoup.com
A notable case study involves a Superfund site contaminated with trichloroethene (TCE) and the lubricant tetrakis(2-ethylbutoxy)silane (B1583479) (TKEBS). oup.comoup.com At this site, the slow hydrolysis of the water-insoluble TKEBS was found to release its four branched alkane side chains, liberating 2-ethylbutanol into the groundwater. oup.comoup.com Subsequent investigation through groundwater microcosm studies and geochemical analysis of the contaminated groundwater revealed that the indigenous microorganisms could ferment the liberated 2-ethylbutanol. oup.comoup.com This fermentation process resulted in the production of 2-ethylbutyrate, along with acetate (B1210297) and hydrogen. oup.comoup.com
The presence of 2-ethylbutanol and 2-ethylbutyrate in the contaminated groundwater served as key indicators that native microbial populations were actively carrying out fermentative reactions. oup.com The detection of these transformation products, which were previously identified in controlled laboratory experiments, confirmed the anaerobic transformation of the tetraalkoxysilane compound in the field. oup.comoup.com
Below is a table summarizing the geochemical data from the contaminated monitoring well (D3) versus a pristine background well (T5) at the study site, highlighting the presence of TKEBS breakdown products.
| Compound | Contaminated Well (D3) | Background Well (T5) |
| Trichloroethene (TCE) | Present | Not Detected |
| cis-1,2-dichloroethene | Present | Not Detected |
| 2-ethylbutanol | Present | Not Detected |
| 2-ethylbutyrate | Present | Not Detected |
| Acetate | Accumulated | Background Levels |
| This table is a representation of findings indicating the in situ transformation of TKEBS. oup.com |
Contributions to Electron Donor Sources in Anaerobic Bioremediation Processes
Anaerobic bioremediation is a critical process for the in-situ cleanup of environments contaminated with chlorinated solvents like TCE. clu-in.orgregenesis.com This process, often involving reductive dechlorination, relies on the availability of a suitable electron donor to drive the metabolic activity of dechlorinating microorganisms. clu-in.orggoogle.com The fermentation of organic compounds in the subsurface can provide the necessary electrons for these reactions. clu-in.org
The microbial fermentation of 2-ethylbutanol to 2-ethylbutyrate, acetate, and hydrogen, as observed at the previously mentioned Superfund site, represents a significant contribution to the electron donor pool for anaerobic bioremediation. oup.comoup.com In this context, the breakdown products of TKEBS serve as a long-term, slow-release source of electron donors, which can sustain reductive dechlorination over extended periods. oup.comoup.com
The linkage between the breakdown of TKEBS and the reductive dechlorination of TCE was strongly supported by the geochemical and molecular biological data from the site. oup.com The presence of both the TKEBS transformation products and the daughter products of TCE dechlorination in the contaminated zone provided compelling evidence that the fermentation of 2-ethylbutanol was fueling the bioremediation process. oup.com
Advanced Analytical Methodologies for Methyl 2 Ethylbutyrate Research
Chromatographic and Spectrometric Characterization
Chromatography and spectrometry form the cornerstone of modern analytical chemistry, providing the means to separate, identify, and quantify individual components of a mixture. For a volatile ester like Methyl 2-ethylbutyrate, these techniques are indispensable.
Applications of Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint.
GC-MS has been successfully applied to identify this compound in various fruit studies. It has been noted as a volatile compound in studies of melon, where its presence is considered in the context of fruit aroma and ripening processes. nih.govdntb.gov.uaresearchgate.net The identification is typically achieved by comparing the resulting mass spectra with established spectral libraries like the National Institute for Standards and Technology (NIST) database and by comparing linear retention indices. nih.gov
Experimental GC-MS data for this compound is available, confirming its fragmentation pattern upon electron ionization. nih.gov The data, obtained using a HITACHI M-80B instrument with an electron ionization energy of 70 eV, provides a definitive basis for its identification. nih.gov
Table 1: Experimental GC-MS Peak Data for this compound This interactive table displays the primary mass-to-charge (m/z) ratios and their relative intensities from the electron ionization mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
|---|---|
| 102 | 99.99 |
| 87 | 63.70 |
| 43 | 53.50 |
| 71 | 31.60 |
| 101 | 29.80 |
Data sourced from PubChem. nih.gov
Utilization of Static Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS)
Static Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS) is a preferred method for analyzing volatile organic compounds (VOCs) in solid or liquid samples without extensive sample preparation. The sample is sealed in a vial and heated, allowing the volatile components to equilibrate into the headspace gas, which is then injected into the GC-MS system.
Table 2: Example Parameters for HS-SPME-GC-MS Analysis of Fruit Volatiles This table outlines typical instrumental parameters used for the analysis of volatile esters like this compound in fruit matrices.
| Parameter | Setting |
|---|---|
| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) |
| GC Column | Capillary Column (e.g., DB-5) |
| Oven Program | Temperature gradient (e.g., 40°C start, ramped to 220°C) |
| Carrier Gas | Helium |
| MS Detector | Operated in electron ionization (EI) mode |
| Identification | Comparison with NIST library and retention indices |
Based on methodologies described for pineapple volatile analysis. researchgate.netbio-conferences.org
Advanced Mass Spectrometry Techniques (e.g., Synchrotron Photoionization Time-of-Flight Mass Spectrometry)
For more detailed investigations, particularly those requiring the differentiation of isomers or the study of reaction kinetics, advanced mass spectrometry techniques are employed. Synchrotron Photoionization Time-of-Flight Mass Spectrometry (PI-TOF-MS) is a state-of-the-art method that uses tunable vacuum ultraviolet (VUV) light from a synchrotron source for soft ionization. researchgate.netrhhz.net This minimizes fragmentation compared to standard electron ionization, making it exceptionally useful for distinguishing between structural isomers, which often have very similar mass spectra. researchgate.net
While specific studies on this compound using this technique are not detailed in the searched literature, PI-TOF-MS has been used to investigate the detailed chemical structures and combustion pathways of related unsaturated C5H8O2 esters like methyl crotonate. researchgate.netrhhz.net In such studies, researchers can obtain photoionization efficiency (PIE) curves, which plot ion signal against photon energy. nih.gov These curves help determine precise ionization energies and appearance energies for fragment ions, providing deep mechanistic insights into the molecule's behavior under specific conditions, such as pyrolysis or oxidation. rhhz.netnih.govosti.gov The ability to resolve isomers and provide detailed energetic information makes PI-TOF-MS a highly suitable advanced technique for future in-depth research on this compound. researchgate.netsandia.gov
Infrared (IR) Spectroscopy for Structural Elucidation (e.g., Vapor Phase IR Spectra)
Infrared (IR) spectroscopy is a fundamental technique for determining the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. For structural elucidation of this compound, the presence of the ester functional group gives rise to distinct absorption bands.
A vapor phase IR spectrum for this compound is available, providing experimental data for its structural confirmation. nih.gov The interpretation of its spectrum would be based on well-established principles for aliphatic esters.
Table 3: Characteristic Infrared (IR) Absorption Bands for an Aliphatic Ester like this compound This table shows the expected frequency ranges for key vibrational modes in the IR spectrum of this compound.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl | C=O Stretch | 1750 - 1735 |
| Ester C-O | C-O Stretch (acyl-oxygen) | 1300 - 1150 |
| Ester C-O | C-O Stretch (alkyl-oxygen) | 1150 - 1000 |
| Alkyl C-H | C-H Stretch | 3000 - 2850 |
Olfactometric and Sensory Analysis Techniques
While spectrometric techniques identify the chemical composition of a sample, olfactometry connects the chemical information to sensory perception. These methods are crucial for understanding the contribution of individual compounds like this compound to a specific aroma.
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling and Odorant Identification
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. As compounds elute from the GC column, the effluent is split between a mass spectrometer (for identification) and a sniffing port, where a trained panelist assesses the odor and its intensity.
This technique is essential for creating aroma profiles and identifying the specific compounds responsible for the characteristic scent of a product. While direct GC-O aroma descriptors for this compound were not found in the selected search results, the compound is listed in databases of odorants used in studies of olfactory receptor function, indicating its relevance to sensory science. oup.com Furthermore, GC-O is a standard method cited in the broader context of fruit volatile research where this compound is a known component. nih.govcsic.es The application of GC-O would be the definitive method to determine the specific aroma character and odor activity value of this compound within a complex food matrix like melon or pineapple.
Aroma Extract Dilution Analysis (AEDA) for Screening Key Aroma Compounds
This methodology has been widely applied in food science to pinpoint key aroma compounds in various products, including soy sauce, alcoholic beverages, and fruits. nih.govnih.govtandfonline.com For instance, in a study on Japanese soy sauce, AEDA was instrumental in identifying 36 key odorants, with ethyl 2-methylbutanoate being among the most intense aroma-active components. nih.govtandfonline.com Similarly, research on Wuliangye liquors, a type of Chinese liquor, utilized AEDA to screen and quantify 45 important odorants, including ethyl 2-methylbutyrate (B1264701), which was correlated with the characteristic aroma of the liquor. tandfonline.com
In the context of fruit aroma analysis, AEDA has been successfully used to characterize the odor-active compounds in Iwateyamanashi (Pyrus ussuriensis var. aromatica), revealing a variety of methyl and ethyl esters as significant contributors. nih.gov The technique is particularly valuable because it prioritizes compounds based on their sensory impact rather than just their concentration.
The process of AEDA typically involves:
Extraction: Isolating the volatile compounds from the sample matrix using methods like solvent extraction or headspace solid-phase microextraction (HS-SPME). ontosight.ainih.gov
Dilution: Serially diluting the extract with a solvent, often in a geometric series (e.g., 1:2, 1:4, 1:8). ontosight.ai
GC-O Analysis: A trained panel of assessors sniffs the effluent from the gas chromatograph at a sniffing port and records the detection of specific odors at various retention times. ontosight.aitandfonline.com
FD Factor Determination: The FD factor for each compound is the highest dilution at which it was detected. acs.org
Different approaches to dilution in AEDA have been compared, with adjusting the GC injector split ratio being identified as a desirable method for HS-SPME-AEDA. nih.gov The precision of AEDA results can be influenced by the dilution rate and the number of judges on the sensory panel. acs.org
Table 1: Application of AEDA in Identifying Key Aroma Compounds in Various Food Products
| Food Product | Key Compounds Identified by AEDA (including this compound or related esters) | Reference |
|---|---|---|
| Japanese Soy Sauce | Ethyl 2-methylpropanoate, ethyl 2-methylbutanoate, ethyl 3-methylbutanoate | nih.gov |
| Wuliangye Liquors | Ethyl hexanoate, ethyl 3-methylbutyrate, ethyl octanoate, ethyl 2-methylbutyrate | tandfonline.com |
| Langjiu Liquor | Ethyl acetate (B1210297), ethyl 2-methylbutyrate, ethyl 3-methyl butyrate (B1204436), ethyl hexanoate | nih.gov |
| Iwateyamanashi Pears | Methyl and ethyl esters, aldehydes, and alcohol | nih.gov |
| Pineapple (Tainong No. 6) | Ethyl-2-methylbutyrate, methyl-2-methylbutyrate | mdpi.com |
Evaluation of Perceptual Interactions and Olfactory Thresholds in Complex Mixtures
Additive effects occur when the intensity of the mixture is the sum of the individual components.
Synergistic effects result in a perceived intensity that is greater than the sum of the individual components.
Masking effects happen when one compound reduces the perceived intensity of another. nih.govresearchgate.net
Research has shown that mixtures of esters, including compounds like ethyl 2-methylbutyrate, can lead to complex perceptual interactions. nih.gov For example, in studies on wine aroma, interactions between fruity ethyl esters and other compounds were found to be crucial in shaping the final sensory profile. oeno-one.eu The aroma of a mixture is often perceptually distinct from its individual components, and can even have qualities not found in any of them. escholarship.org
Studies on various food products have determined the olfactory thresholds of key aroma compounds to evaluate their importance. For instance, in pineapple, ethyl-2-methylbutyrate was found to have a very high OAV, indicating it is a major characteristic aroma compound. mdpi.com The olfactory threshold of a compound can be influenced by the matrix in which it is present. For example, the threshold of an aroma compound in a simple water solution may differ from its threshold in a complex food matrix like pineapple juice. researchgate.net
Table 2: Olfactory Thresholds and Perceptual Interactions of Selected Esters
| Compound | Olfactory Threshold in Water (µg/kg) | Type of Perceptual Interaction Observed in Mixtures | Food Matrix Studied | Reference |
|---|---|---|---|---|
| Methyl-2-methylbutyrate | 0.25 | Synergistic with other esters | Pineapple | mdpi.com |
| Ethyl-2-methylbutyrate | 0.006 | Synergistic with other esters | Pineapple, Langjiu | nih.govmdpi.com |
| Ethyl butanoate | Not specified | Additive/Synergistic | Wine | oeno-one.eu |
| Ethyl hexanoate | Not specified | Synergistic | Langjiu | nih.gov |
Isotopic Analysis for Origin Determination
Stable Isotope Ratio Analysis (SIRA) is a powerful analytical technique used to determine the origin of organic compounds, including flavor molecules like this compound. perfumerflavorist.comperfumerflavorist.com This method is based on the principle that the isotopic ratios of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H) vary depending on the source of the compound and the metabolic pathways involved in its formation. perfumerflavorist.comfmach.it
Natural compounds derived from plants exhibit specific isotopic signatures resulting from photosynthetic processes. perfumerflavorist.com Plants are broadly classified into C3, C4, and CAM (Crassulacean Acid Metabolism) categories based on their carbon fixation pathways, each leading to distinct ¹³C/¹²C ratios in the molecules they produce. perfumerflavorist.com In contrast, synthetic compounds produced from petrochemical sources will have different isotopic ratios. perfumerflavorist.com
SIRA is typically performed using Isotope Ratio Mass Spectrometry (IRMS), often coupled with gas chromatography (GC-C-IRMS) for the analysis of individual compounds within a complex mixture. perfumerflavorist.comijs.si This allows for the precise measurement of the δ¹³C value, which is the deviation of the ¹³C/¹²C ratio of a sample from that of an international standard (Vienna-PeeDee-Belemite). perfumerflavorist.com
This technique has been successfully applied to authenticate a wide range of flavor compounds, including vanillin (B372448), benzaldehyde, and various esters, by distinguishing between natural and synthetic origins. perfumerflavorist.comresearchgate.netresearchgate.net For example, SIRA can clearly differentiate vanillin extracted from vanilla beans from synthetically produced vanillin. perfumerflavorist.com Similarly, the botanical or synthetic origin of butanol has been determined by comparing its δ¹³C and δ¹⁸O values. perfumerflavorist.com
While specific studies focusing exclusively on this compound are not abundant in the provided results, the principles and applications of SIRA to other esters and flavor compounds are directly transferable. By analyzing the δ¹³C values of this compound, it is possible to determine whether it was derived from a natural source (e.g., fruits) or synthesized chemically. ijs.sinih.gov The development of databases of isotopic data for authentic natural flavor compounds is crucial for the effective application of this method in food fraud detection. fmach.itnih.gov
Table 3: Typical δ¹³C Values for Compounds from Different Origins
| Compound Type | Origin | Typical δ¹³C Range (‰) | Reference |
|---|---|---|---|
| C3 Plants | e.g., apple, strawberry | -24 to -34 | perfumerflavorist.com |
| C4 Plants | e.g., corn, sugar cane | -10 to -20 | perfumerflavorist.com |
| CAM Plants | e.g., pineapple | -10 to -20 | perfumerflavorist.com |
| Synthetic (Petrochemical) | Fossil fuels | Generally different from natural sources | perfumerflavorist.com |
Biological and Metabolic Research on Methyl 2 Ethylbutyrate
Biosynthesis of Methyl 2-ethylbutyrate in Biological Systems
The formation of volatile esters like this compound is a key process in the development of aroma and flavor in many fruits and fermented products. This biosynthesis is primarily an enzymatic process, relying on specific pathways and precursor molecules.
The primary enzymes responsible for the synthesis of esters in plants are alcohol acyltransferases (AATs). These enzymes catalyze the final step in ester formation, which involves the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol.
The general reaction is as follows: Acyl-CoA + Alcohol ⇌ Ester + CoA-SH
In the context of this compound, the specific reaction would be catalyzed by an AAT, bringing together 2-ethylbutanoyl-CoA and methanol (B129727). However, research has more extensively documented the formation of similar esters, such as ethyl 2-methylbutanoate, where alcohol acyltransferases play a crucial role. For instance, studies on fruits like apples have identified AAT enzymes that utilize various acyl-CoAs and alcohols to produce a wide array of volatile esters that constitute the fruit's characteristic aroma. The biosynthesis of fatty acid ethyl esters can be achieved using acyl-CoA and ethanol (B145695) through reactions catalyzed by alcohol acyltransferases. researchgate.net Lipases are another class of enzymes capable of catalyzing ester synthesis through esterification or transesterification reactions. google.comresearchgate.net For example, lipases can be used to catalyze the kinetic resolution of 2-methylbutanoic acid and its esters. google.com
The biosynthesis of this compound requires two primary precursors: an acyl-CoA and an alcohol.
Acyl Group Precursor : The "2-ethylbutyrate" portion of the molecule is derived from 2-ethylbutanoic acid, which is activated to its coenzyme A thioester, 2-ethylbutanoyl-CoA. The biosynthesis of branched-chain acyl-CoAs is often linked to amino acid catabolism. Specifically, the precursor for the structurally similar and well-studied 2-methylbutanoyl-CoA is the amino acid L-isoleucine. Through a series of enzymatic steps including deamination, decarboxylation, and dehydrogenation, L-isoleucine is converted into 2-methylbutanoyl-CoA, which can then be used by AATs to form esters like ethyl 2-methylbutanoate. A similar pathway involving an analogous amino acid precursor would be expected for 2-ethylbutanoyl-CoA.
Alcohol Precursor : The "methyl" group is supplied by methanol. Methanol in plants can be generated through the demethylation of pectin (B1162225) in the cell wall, a process catalyzed by the enzyme pectin methylesterase.
The convergence of these two pathways, providing the necessary alcohol and acyl-CoA substrates, allows for the synthesis of the final ester by alcohol acyltransferase enzymes, particularly during processes like fruit ripening.
This compound as a Metabolite
This compound and similar esters are recognized as metabolites in various biological systems, from plants to humans.
While the specific compound this compound is not widely reported as a natural plant volatile, the closely related compound, ethyl 2-methylbutyrate (B1264701), is a well-known plant metabolite. ebi.ac.uk It is a key aroma component in a variety of fruits, contributing to their characteristic fruity and sweet notes. ebi.ac.ukchemicalbook.com Its presence is crucial for the sensory profile of many popular fruits.
Below is a table indicating the occurrence of the related compound, ethyl 2-methylbutyrate, in different fruits.
| Fruit | Role of Ethyl 2-methylbutanoate |
| Apples | Contributes to the fruity, apple-like aroma. ebi.ac.uk |
| Strawberries | A key component of the characteristic sweet and fruity aroma of fresh strawberries. ebi.ac.uk |
| Blueberries | Part of the complex volatile profile that defines blueberry flavor; ethanol treatment can increase its production. ebi.ac.ukebi.ac.uk |
| Pineapple | Identified as an odor-active constituent in fresh pineapple. thegoodscentscompany.com |
| Oranges | Found as a naturally occurring ester contributing to the overall citrus aroma. chemicalbook.com |
This table shows the occurrence of ethyl 2-methylbutyrate, a compound structurally similar to this compound.
Ethyl 2-methylbutyrate has been identified as a human metabolite. ebi.ac.uk It has been detected in human feces, indicating it can be a product of metabolic processes within the human body, potentially from the gut microbiota, or from dietary intake. ebi.ac.ukmimedb.org
Biochemical Interactions and Enzymatic Conversion Studies
The biochemical interactions of esters like this compound are primarily centered on their synthesis and hydrolysis. The enzymatic conversion is a reversible process. While AATs and lipases can synthesize esters, other enzymes, known as esterases or lipases, can hydrolyze them back into their constituent acid and alcohol. researchgate.net
This balance between synthesis and hydrolysis is critical, for example, during fruit ripening, where the accumulation of esters is a key factor in aroma development. Lipases, in particular, have been extensively studied for their ability to catalyze the synthesis of various esters in controlled environments. nih.gov For example, lipase (B570770) B from Candida antarctica has been used for the synthesis of ethyl butyrate (B1204436). nih.gov Similarly, acyltransferases from microorganisms like Mycobacterium smegmatis have been shown to be effective biocatalysts for transesterification reactions to produce various flavor esters. nih.govnih.gov These enzymatic studies are crucial for understanding the natural metabolic pathways and for potential biotechnological applications in producing natural flavor compounds.
Substrate Utilization and Kinetic Analysis by Butyrate Kinase from Diverse Organisms
Butyrate kinase (Buk) is an enzyme that catalyzes the reversible phosphorylation of carboxylic acids to their corresponding acyl phosphates. While its primary substrate is typically butyrate, studies have revealed that its specificity can be broad, encompassing a variety of straight-chain and branched-chain carboxylic acids (BCCAs).
Research on butyrate kinase from the foodborne pathogen Listeria monocytogenes (LmBuk) has demonstrated that this enzyme exhibits a wide substrate specificity. nih.gov It is capable of utilizing not only common physiological substrates like propionate (B1217596) and butyrate but also various BCCAs. nih.govillinoisstate.edu Notably, LmBuk can phosphorylate "unnatural" BCCAs, which are not typically synthesized by the organism, such as 2-ethylbutyrate. nih.govillinoisstate.edu This activity is significant as it provides a pathway for these exogenous compounds to be converted into their activated CoA derivatives, which can then be incorporated into the cell's membrane, altering its fatty acid composition. nih.govillinoisstate.edu Supplementing L. monocytogenes growth media with 2-ethylbutyrate has been shown to result in the formation of novel branched-chain fatty acids. nih.gov
Kinetic analysis of LmBuk reveals that its affinity and catalytic efficiency vary depending on the substrate's structure. nih.gov While the enzyme can process a range of substrates, it shows a preference for those with a chain length of three to five carbons. illinoisstate.edu For some shorter-chain substrates, the presence of an alkyl side chain, as seen in branched-chain structures, appears to improve binding affinity. nih.govillinoisstate.edu However, product inhibition was observed at higher concentrations of certain substrates, including 2-ethylbutyrate. nih.gov
The kinetic parameters for the phosphorylation of various carboxylic acids by butyrate kinase from Listeria monocytogenes have been determined, as detailed in the table below.
| Substrate | kcat (min-1) | KM (mM) | kcat / KM (mM-1min-1) |
| Straight-chain | |||
| Propionate | 155.6 ± 0 | 174.1 ± 68.9 | 0.89 |
| Butyrate | 50.2 ± 0.4 | 50.5 ± 5.8 | 0.99 |
| Pentanoate | 71.7 ± 2.2 | 13.1 ± 3.3 | 5.5 |
| Hexanoate | 1310.9 ± 474.9 | 1856 ± 676 | 0.7 |
| Branched-chain | |||
| Isobutyrate | 23.7 ± 0.4 | 7.6 ± 1.3 | 3.1 |
| Isovalerate | 25 ± 0.1 | 57.1 ± 9.6 | 0.44 |
| 2-methylbutyrate | 15.9 ± 1.5 | 36.2 ± 5.2 | 0.44 |
| 2-ethylbutyrate | 6.7 ± 1.7 | 16.5 ± 0.9 | 0.4 |
| 2-methylpentanoate | 18.8 ± 2.4 | 44.2 ± 8.5 | 0.4 |
Data sourced from a study on Butyrate kinase from Listeria monocytogenes. nih.gov
In other organisms, such as Clostridium acetobutylicum, butyrate kinase is a key enzyme in solventogenesis, involved in both butyrate formation and its subsequent conversion to butanol. caister.com The butyrate kinase from this organism can also phosphorylate other substrates like valerate (B167501) and isobutyrate. caister.com However, the extent to which it can utilize a wider range of unnatural BCCAs like 2-ethylbutyrate is not as thoroughly characterized. Among butyrate-producing bacteria isolated from the human colon, the butyrate kinase pathway is less common than the butyryl-CoA:acetate (B1210297) CoA-transferase pathway for butyrate formation. nih.govelsevierpure.com Only a small fraction of the diverse Firmicutes in this environment, primarily within clostridial clusters IV and XIVa, have been found to possess a functional butyrate kinase. nih.govnih.gov
Evaluation of Enzymatic Activity and Selectivity Towards Branched-Chain Esters
The enzymatic activity and selectivity of butyrate kinase are directed towards carboxylic acids rather than their ester derivatives. The enzyme's active site recognizes and binds the carboxyl group for the phosphorylation reaction to occur. Therefore, the evaluation of selectivity focuses on how structural variations in the carboxylic acid, such as chain length and branching, affect the enzyme's kinetic parameters.
The study of butyrate kinase from L. monocytogenes provides a clear example of this selectivity. The enzyme demonstrates significant activity with unnatural BCCAs like 2-ethylbutyrate and 2-methylpentanoate. illinoisstate.edu A comparison of the kinetic constants (KM and kcat) for different substrates reveals the enzyme's preferences. For instance, the KM value for the branched C4 substrate, 2-ethylbutyrate (16.5 mM), is lower than that for the straight-chain C4 substrate, butyrate (50.5 mM), suggesting a modestly higher binding affinity for this particular branched-chain structure. nih.gov However, the turnover number (kcat) for 2-ethylbutyrate (6.7 min⁻¹) is considerably lower than for butyrate (50.2 min⁻¹), indicating that the conversion to product is much slower. nih.gov
Q & A
Q. What are the standard methods for synthesizing methyl 2-ethylbutyrate in laboratory settings?
this compound is typically synthesized via esterification of 2-ethylbutyric acid with methanol, using acid catalysis (e.g., sulfuric acid). Key steps include:
- Ensuring reagent purity (≥98% by GC) and stoichiometric ratios to minimize side reactions.
- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Purifying the product through fractional distillation under reduced pressure (specific gravity: 0.866–0.871) .
- Validating purity using GC with flame ionization detection (FID), adhering to JECFA/FCC standards .
Q. How should researchers analytically characterize this compound to confirm structural integrity and purity?
A multi-technique approach is recommended:
- GC-FID : Quantify purity (≥98%) and detect impurities using a polar capillary column (e.g., DB-WAX) .
- IR Spectroscopy : Identify ester carbonyl peaks (~1740 cm⁻¹) and C-O stretching (~1200 cm⁻¹) .
- NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., methyl ester protons at δ 3.6–3.7 ppm) and ¹³C NMR (carbonyl carbon at ~170 ppm) .
- Mass Spectrometry (MS) : Compare fragmentation patterns with reference spectra (e.g., NIST/EPA/NIH Library) .
Q. What physicochemical properties (e.g., solubility, refractive index) are critical for experimental design involving this compound?
Key properties include:
- Refractive Index : 1.402–1.407 (n²⁰D) for quality control .
- Specific Gravity : 0.866–0.871 (d²⁰/20) to verify batch consistency .
- Solubility : Sparingly soluble in water but miscible with ethanol and organic solvents. For aqueous studies, use co-solvents (e.g., DMSO) and validate solubility via shake-flask methods .
- Acid Value : ≤1.0 mg KOH/g to ensure absence of unreacted acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Conduct controlled solubility experiments using standardized protocols (e.g., OECD 105 guidelines).
- Use high-performance liquid chromatography (HPLC) with UV detection to quantify solubility in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents.
- Analyze discrepancies using van’t Hoff plots to assess temperature dependence and validate results against JECFA/FCC databases .
Q. What methodological considerations are essential when studying the stability of this compound under varying environmental conditions?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via GC-MS and identify byproducts (e.g., hydrolysis to 2-ethylbutyric acid) .
- pH-Dependent Stability : Use buffered solutions (pH 2–9) to assess ester hydrolysis rates. Apply Arrhenius kinetics to predict shelf life .
- Storage Recommendations : Store in inert atmospheres (argon) at 2–8°C to prevent oxidation .
Q. How can multivariate statistical approaches be applied to interpret complex datasets from metabolic studies involving this compound?
- Principal Component Analysis (PCA) : Reduce dimensionality of GC-MS or NMR datasets to identify metabolic clusters influenced by this compound exposure .
- Partial Least Squares Regression (PLSR) : Correlate compound concentration with microbial community shifts (e.g., Firmicutes/Bacteroidetes ratios) in gut microbiota studies .
- Reproducibility : Use R packages (e.g.,
phyloseq) for microbiome data integration and visualization, ensuring raw data and code are publicly archived .
Methodological Guidelines
- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) per IUPAC and ICMJE standards .
- Ethical Compliance : For biological studies, obtain IRB approval and disclose safety protocols (e.g., LD₅₀ values, waste disposal) .
- Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes for hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
